1-(2-(Difluoromethoxy)-4-hydroxyphenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-4-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O3/c1-6(13)4-7-2-3-8(14)5-9(7)15-10(11)12/h2-3,5,10,14H,4H2,1H3 |
InChI Key |
ISKLOFOLNNOIEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)O)OC(F)F |
Origin of Product |
United States |
Biological Activity
1-(2-(Difluoromethoxy)-4-hydroxyphenyl)propan-2-one, also known by its CAS number 1804189-72-7, is an organic compound with significant potential in medicinal chemistry. This compound features a unique molecular structure characterized by a difluoromethoxy group and a hydroxyphenyl moiety attached to a propanone backbone. Its molecular formula is , and it has a molecular weight of approximately 216.18 g/mol .
The compound's structure allows it to participate in various chemical reactions, making it versatile in synthetic organic chemistry. The difluoromethoxy group enhances its reactivity, potentially influencing its biological activity.
Biological Activity
Research indicates that 1-(2-(Difluoromethoxy)-4-hydroxyphenyl)propan-2-one exhibits several promising biological activities, which may include:
- Antioxidant Activity : Preliminary studies suggest that this compound can scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : There is evidence to support its effectiveness against various microbial strains, indicating potential applications in treating infections.
- Anticancer Effects : Research has shown that this compound may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
The specific mechanisms through which 1-(2-(Difluoromethoxy)-4-hydroxyphenyl)propan-2-one exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. This interaction could lead to modulation of various biological processes, including inflammation and cell proliferation.
Comparative Analysis
To better understand the unique properties of 1-(2-(Difluoromethoxy)-4-hydroxyphenyl)propan-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Hydroxyphenyl)propan-2-one | Lacks difluoromethoxy group | Simpler structure, different reactivity |
| 1-(2-(Trifluoromethoxy)-4-hydroxyphenyl)propan-2-one | Contains trifluoromethoxy instead | Potentially different biological activities |
| 1-(2-Chloro-4-hydroxyphenyl)propan-2-one | Contains a chloro group | Different reactivity profile due to halogen substitution |
These comparisons highlight the significance of the difluoromethoxy functional group in influencing both chemical reactivity and biological interactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-(2-(Difluoromethoxy)-4-hydroxyphenyl)propan-2-one:
-
Antioxidant Activity Study :
- A study evaluated the compound's ability to reduce oxidative stress in cellular models. Results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound.
-
Antimicrobial Efficacy :
- Another research project tested the efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings demonstrated notable antimicrobial activity, suggesting its potential use as an antibacterial agent.
-
Cancer Cell Proliferation Inhibition :
- A study focused on the effects of this compound on human cancer cell lines (e.g., breast and prostate cancer). The results showed that treatment led to reduced cell viability and induced apoptosis, indicating its potential as an anticancer therapeutic agent.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their properties, derived from the provided evidence:
Key Structural and Functional Differences
In contrast, methoxy (-OCH₃) or hydroxyl (-OH) groups (e.g., 1-(4-hydroxyphenyl)propan-2-one) are less electron-withdrawing, increasing susceptibility to oxidation . Halogenated analogues (e.g., 1-(3-chloro-4-hydroxyphenyl)propan-2-one) exhibit enhanced lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Synthetic Accessibility :
- Compounds like 1-(4-hydroxyphenyl)propan-2-one are synthesized efficiently (80% yield) via acid-catalyzed demethylation, whereas fluorinated analogues (e.g., ) likely require specialized fluorination reagents or protective group strategies, complicating synthesis .
Physicochemical Properties: Boiling Points: Fluorinated derivatives (e.g., 1-(4-(difluoromethoxy)phenyl)propan-2-one) exhibit higher predicted boiling points (~249°C) compared to non-fluorinated analogues (e.g., 1-(4-hydroxyphenyl)propan-2-one, ~150°C) due to increased molecular weight and polarity . Solubility: Hydroxyl groups enhance water solubility via hydrogen bonding, whereas tert-butyl or chloro substituents reduce it .
Q & A
Q. Example Protocol :
Protect 4-hydroxybenzaldehyde with acetyl chloride.
Perform Friedel-Crafts acylation with propan-2-one.
Deprotect the hydroxyl group and introduce difluoromethoxy via SNAr.
Which advanced spectroscopic techniques are critical for structural elucidation of this compound, and how do they resolve ambiguities?
Q. Basic
- NMR Spectroscopy :
- X-ray Crystallography : Resolves stereochemical ambiguities and validates spatial arrangement of substituents .
Data Interpretation Tip : Cross-validate NMR with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and mass spectrometry (m/z ~228 [M+H]⁺) .
How does the difluoromethoxy group influence reactivity compared to methoxy or chloromethoxy analogs in nucleophilic substitution?
Advanced
The difluoromethoxy group (-OCF₂) enhances electron-withdrawing effects, increasing electrophilicity at the para-hydroxyl position. Key differences:
- Reactivity : Faster SNAr reactions compared to methoxy (-OCH₃) due to stronger inductive effects .
- Steric Effects : Bulkier than -OCH₃ but less than -OCH₂Cl, balancing reactivity and steric hindrance .
Q. Comparative Table :
| Substituent | Electron Effect | Reaction Rate (k, relative) |
|---|---|---|
| -OCH₃ | Donating | 1.0 (baseline) |
| -OCF₂ | Withdrawing | 3.2 |
| -OCH₂Cl | Withdrawing | 2.5 |
Experimental Design : Use kinetic studies (UV-Vis monitoring) under controlled pH (7–10) to quantify rate differences .
What methodologies are employed to study interactions between this compound and enzymatic targets (e.g., cytochrome P450)?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) in real-time using immobilized enzymes .
- Molecular Docking : Predicts binding poses (e.g., AutoDock Vina) by modeling interactions with active-site residues .
- In Vitro Assays : Use liver microsomes to assess CYP450 inhibition (IC₅₀ values) via fluorometric substrates .
Key Finding : The hydroxyl group facilitates hydrogen bonding with catalytic residues, while difluoromethoxy enhances lipophilicity, affecting membrane permeability .
How can conflicting data on this compound’s antioxidant activity across studies be reconciled?
Advanced
Discrepancies often arise from:
- Assay Variability : DPPH vs. ORAC assays measure different mechanisms (radical scavenging vs. chain-breaking) .
- Sample Purity : Trace impurities (e.g., residual solvents) can skew results. Validate purity via HPLC (>98%) .
- Concentration Gradients : Non-linear dose-response curves require testing multiple concentrations (0.1–100 µM) .
Resolution Strategy : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use positive controls (e.g., ascorbic acid) .
What formulation strategies improve aqueous solubility for in vitro studies without altering bioactivity?
Q. Advanced
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
- pH Adjustment : Ionize the hydroxyl group (pKa ~9.5) by buffering solutions to pH 10 .
- Nanoemulsions : Encapsulate in lipid-based nanoparticles (size <200 nm) to maintain stability in aqueous media .
Validation : Monitor solubility via dynamic light scattering (DLS) and confirm bioactivity retention via cell viability assays (e.g., MTT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
